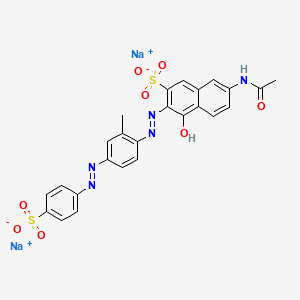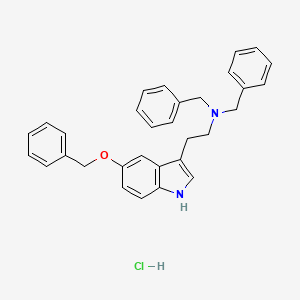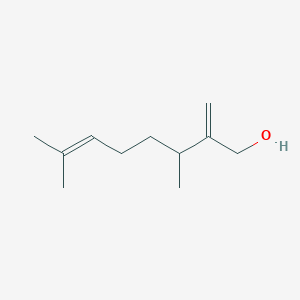
N-Methylketanserin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylketanserin is a chemical compound with the molecular formula C23H24FN3O3. It is a derivative of ketanserin, a selective 5-hydroxytryptamine (5-HT2) antagonist. This compound is primarily used in scientific research to study the serotonergic system, particularly the 5-HT2 receptor family .
Vorbereitungsmethoden
The synthesis of N-Methylketanserin involves several steps. One common method includes the condensation reaction of 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione with 4-(4-fluorobenzoyl)piperidine hydrochloride . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Analyse Chemischer Reaktionen
N-Methylketanserin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Methylketanserin is widely used in scientific research to study the serotonergic system. It is used as a radioligand for serotonin 5-HT2 receptors in receptor binding assays and autoradiography . This radio-labeling has enabled the study of serotonin 5-HT2A receptor distribution in the human brain. Additionally, this compound has applications in studying the effects of serotonin on cardiovascular regulation and other physiological processes .
Wirkmechanismus
N-Methylketanserin exerts its effects by selectively antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and cardiovascular function. By blocking the 5-HT2A receptor, this compound can modulate these processes and provide insights into the role of serotonin in different physiological and pathological conditions .
Vergleich Mit ähnlichen Verbindungen
N-Methylketanserin is similar to other 5-HT2A receptor antagonists, such as ketanserin and ritanserin. it is unique in its specific binding affinity and selectivity for the 5-HT2A receptor. This makes it a valuable tool in research for studying the serotonergic system and its role in various physiological processes . Other similar compounds include mianserin and cyproheptadine, which also target the 5-HT2A receptor but have different pharmacological profiles .
Eigenschaften
CAS-Nummer |
76315-77-0 |
|---|---|
Molekularformel |
C23H24FN3O3 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H24FN3O3/c1-25-20-5-3-2-4-19(20)22(29)27(23(25)30)15-14-26-12-10-17(11-13-26)21(28)16-6-8-18(24)9-7-16/h2-9,17H,10-15H2,1H3 |
InChI-Schlüssel |
RXXNWPMGUQHBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)




![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)






